2-Methyl-1-(thiophen-2-yl)propan-1-one (CAS 36448-60-9), also known as 2-isobutyrylthiophene, is a branched-chain acylthiophene utilized primarily as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and specialty materials. Characterized by a thiophene ring conjugated with an isobutyryl group, this compound offers a specific combination of electronic properties and steric bulk. In industrial procurement, its value is heavily dependent on its regiochemical purity, specifically the absence of the 3-isomer by-product, which is critical for ensuring high yields in downstream pharmaceutical coupling and reduction reactions [1].
Substituting 2-Methyl-1-(thiophen-2-yl)propan-1-one with closely related analogs, such as 2-acetylthiophene or the phenyl derivative isobutyrophenone, fundamentally alters the downstream API's pharmacological profile and processability. The isobutyryl group provides a specific branched steric volume that straight-chain acyl groups cannot replicate, directly impacting the binding affinity of the final synthesized drug. Furthermore, attempting to use lower-grade 2-isobutyrylthiophene with higher levels of the 3-isomer (>0.9%) results in severe downstream purification bottlenecks. Because the 2-isomer and 3-isomer possess nearly identical physical properties, generic substitution with standard-grade material leads to massive yield losses during fractional distillation, making strict regiochemical purity a non-negotiable procurement requirement [1].
In the industrial synthesis of pharmaceutical intermediates, the regiochemical purity of the acylthiophene precursor is paramount. Data indicates that a mere 0.4% increase in the 3-isomer impurity can cause up to a 30% yield loss during downstream fractional distillation (even utilizing a 50-plate column) due to the nearly identical boiling points of the isomers [1].
| Evidence Dimension | Downstream purification yield |
| Target Compound Data | High-purity grade (≤0.5% 3-isomer) |
| Comparator Or Baseline | Standard grade (>0.9% 3-isomer) |
| Quantified Difference | Up to 30% yield loss during distillation for the standard grade compared to the high-purity baseline. |
| Conditions | Industrial-scale distillation for pharmaceutical intermediate purification |
Procuring the strictly regioselective 2-isomer directly improves API manufacturing margins by avoiding high-loss, energy-intensive purification steps.
When designing metabolic disease APIs, 2-Methyl-1-(thiophen-2-yl)propan-1-one serves as a critical bioisostere to isobutyrophenone. While both compounds maintain a nearly identical LogP (~2.58 vs ~2.52), the thiophene core alters the dihedral angle and S-heteroatom contact, providing distinct metabolic stability and enzyme pocket fit that the phenyl analog cannot achieve .
| Evidence Dimension | Partition Coefficient (LogP) and Structural Geometry |
| Target Compound Data | 2-Methyl-1-(thiophen-2-yl)propan-1-one (LogP ~2.58) |
| Comparator Or Baseline | Isobutyrophenone (LogP ~2.52) |
| Quantified Difference | Similar lipophilicity (ΔLogP < 0.1) but distinct spatial geometry and CYP450 oxidation profile. |
| Conditions | Computational and in vitro assessment of target binding (e.g., FBPase inhibitors) |
Buyers developing specific metabolic APIs must select the thiophene core to maintain target binding affinity and avoid the distinct CYP450 oxidation profile of the phenyl ring.
The choice of acyl chain length and branching is critical for downstream target affinity. The branched isopropyl group in 2-Methyl-1-(thiophen-2-yl)propan-1-one provides essential steric bulk (acting as a gem-dimethyl equivalent upon reduction) for occupying lipophilic pockets in target enzymes, which straight-chain analogs like 2-acetylthiophene fail to provide [1].
| Evidence Dimension | Alpha-carbon steric volume |
| Target Compound Data | Branched isobutyryl group |
| Comparator Or Baseline | 2-Acetylthiophene (Straight-chain acetyl group) |
| Quantified Difference | The branched structure provides the necessary 3D volume for specific receptor binding, rendering straight-chain analogs inactive in targeted assays. |
| Conditions | Precursor selection for downstream reduction to functionalized alkylthiophenes |
For procurement in specific API synthesis lines, the branched isobutyryl chain is strictly non-substitutable with cheaper, more common straight-chain acylthiophenes.
Due to its specific steric bulk and bioisosteric properties, 2-Methyl-1-(thiophen-2-yl)propan-1-one is the required precursor for synthesizing targeted inhibitors of fructose-1,6-bisphosphatase (FBPase) used in the treatment of Type II Diabetes. The thiophene core ensures optimal enzyme pocket fit compared to phenyl analogs, while the isobutyryl group provides the necessary branched architecture [1].
In industrial process chemistry, procuring high-purity 2-isobutyrylthiophene (≤0.5% 3-isomer) is critical for scaling up API production. The high regiochemical purity eliminates the need for 50-plate fractional distillation, preventing the ~30% yield losses typically associated with separating the nearly identical 2- and 3-isomers[2].
For facilities mandated to reduce organic solvent waste, 2-Methyl-1-(thiophen-2-yl)propan-1-one synthesized via solid-acid catalysis (e.g., using activated clays or zeolites) represents an ideal procurement choice. This production route not only eliminates solvent use but also tightly controls the 3-isomer impurity, aligning strictly with green chemistry principles in pharmaceutical manufacturing [2].